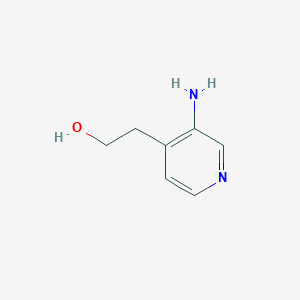

4-Pyridineethanol, 3-amino-

Description

Contextualization within Amino-Pyridineethanol Derivatives

Amino-pyridineethanol derivatives are a class of compounds characterized by a pyridine (B92270) ring linked to an ethanol (B145695) backbone that also contains an amino group. The specific arrangement of the amino and hydroxyl groups in relation to the pyridine ring defines the properties and potential applications of each derivative. These compounds are recognized as important intermediates and building blocks in the synthesis of more complex molecules.

The dual functionality of an amino alcohol and a pyridine moiety imparts these derivatives with versatile chemical reactivity. The pyridine ring, an electron-deficient aromatic system, influences the compound's reactivity patterns, distinguishing it from simple benzene (B151609) derivatives. Simultaneously, the amino alcohol portion can act as a bidentate ligand, forming stable complexes with transition metals, a property exploited in catalysis and materials science. smolecule.com

Interdisciplinary Research Significance and Scope in Organic and Medicinal Chemistry

The structural features of amino-pyridineethanol derivatives make them significant in both organic and medicinal chemistry. In organic synthesis, they serve as valuable synthons. For instance, 4-(2-Hydroxyethyl)pyridine, a related compound, is used as a reagent to protect carboxyl groups. chemicalbook.com The ability of these derivatives to undergo a variety of chemical transformations, including oxidation, reduction, and substitution, makes them versatile starting materials for constructing complex molecular architectures.

In medicinal chemistry, the pyridine scaffold is a common feature in many pharmaceuticals due to its ability to improve water solubility. nih.gov Derivatives of aminopyridines have been investigated for a range of biological activities, including potential anticancer and antimicrobial properties. The amino alcohol functionality is a key structural element in the development of peptidomimetics and protease inhibitors. Research has explored the potential of aminopyridine derivatives as inhibitors for enzymes like BACE1, which is relevant in the study of Alzheimer's disease. nih.gov

Historical Development and Emerging Research Trends of Related Chemical Scaffolds

The study of pyridine-based compounds has a rich history, beginning with the isolation of pyridine from bone oil in 1849. A significant milestone was the Hantzsch pyridine synthesis developed in 1881, which provided a reliable method for creating substituted pyridine rings and opened the door for systematic exploration of their chemistry. The understanding of pyridine's unique electronic properties further fueled research into its derivatives.

The development of amino alcohol chemistry gained momentum in the mid-20th century as their importance in biological systems and pharmaceuticals was recognized. Contemporary research focuses on developing efficient synthetic routes to access these compounds in both racemic and enantiomerically pure forms, allowing for more detailed studies of their properties. Modern techniques like microreactor technology are being employed for safer and more efficient synthesis compared to traditional batch processes. smolecule.com

Emerging trends include the use of pyridine-aminoalcohol ligands in asymmetric catalysis, particularly in transfer hydrogenation reactions with ruthenium complexes. There is also growing interest in incorporating these scaffolds into metal-organic frameworks (MOFs) for applications in gas storage and separation. smolecule.com Furthermore, the unique properties of these compounds make them candidates for the design of new materials, such as ionic liquids. smolecule.com The continued exploration of pyridine and its derivatives promises to yield novel therapeutic agents and advanced materials. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-(3-aminopyridin-4-yl)ethanol |

InChI |

InChI=1S/C7H10N2O/c8-7-5-9-3-1-6(7)2-4-10/h1,3,5,10H,2,4,8H2 |

InChI Key |

JPYJLMQRRCKDNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CCO)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Chemistry of 4 Pyridineethanol, 3 Amino

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 4-Pyridineethanol (B1362647), 3-amino-, suggests several potential synthetic routes. The primary disconnections involve the formation of the C-N bond at the 3-position of the pyridine (B92270) ring and the construction of the ethanol (B145695) side chain at the 4-position.

One logical disconnection is at the C3-NH2 bond, leading to a precursor such as 4-pyridineethanol. The introduction of the amino group could then be achieved through various amination strategies. Another key disconnection can be made at the C4-C(ethanol) bond, suggesting a precursor like 3-aminopyridine (B143674) which would then require the introduction of the ethanol side chain. However, the former approach, functionalizing a pre-existing 4-pyridineethanol core, is often more practical.

Further analysis of the C3-NH2 bond formation points to two main strategies:

Direct Amination: This involves the direct introduction of an amino group onto the C-H bond at the 3-position of 4-pyridineethanol.

Functional Group Interconversion: A more common approach involves the introduction of a different functional group, such as a nitro group, at the 3-position, which can then be converted to an amino group. Another possibility is the rearrangement of a carboxamide group at the 3-position.

This analysis lays the groundwork for exploring the specific synthetic methodologies detailed in the subsequent sections.

Precursor Synthesis and Starting Material Derivatization

The primary precursor for the synthesis of 4-Pyridineethanol, 3-amino- is 4-pyridineethanol. This starting material can be synthesized through various methods. One common approach involves the reduction of 4-pyridineacetic acid or its esters. For instance, 4-pyridineacetic acid ethyl ester can be reduced using a suitable reducing agent like lithium aluminum hydride in an inert solvent such as tetrahydrofuran (B95107) (THF).

Another synthetic route to 4-pyridineethanol starts from 4-methylpyridine (B42270) (γ-picoline). This can be achieved through a reaction with formaldehyde (B43269) (or its polymer, paraformaldehyde) in the presence of a base. ntnu.no

Once 4-pyridineethanol is obtained, it can be derivatized to facilitate the introduction of the amino group at the 3-position. A key derivatization is the nitration of the pyridine ring to introduce a nitro group, which can subsequently be reduced.

Direct and Indirect Functionalization Approaches for Pyridine Ring Amination

The introduction of an amino group onto the pyridine ring at the 3-position of 4-pyridineethanol can be accomplished through several direct and indirect methods.

Nucleophilic Substitution of Hydrogen (SNH) Methodologies for C4-Amination

While the target is C3-amination, it is relevant to note the advancements in direct amination of pyridines. Nucleophilic Substitution of Hydrogen (SNH) reactions have emerged as powerful tools for the C-H functionalization of electron-deficient heterocycles like pyridine. However, these methods typically favor the C2 and C4 positions due to the electronic nature of the pyridine ring. Direct C3-amination of pyridines remains a significant challenge. Recent research has explored photochemical methods for C3-amination of pyridines via Zincke imine intermediates, which could potentially be adapted for substrates like 4-pyridineethanol. d-nb.infonih.govresearchgate.netchemrxiv.org This approach involves the reaction of a Zincke imine with an amidyl radical generated photochemically. d-nb.infonih.govresearchgate.netchemrxiv.org

Reduction Pathways for Nitro-Precursors (e.g., 2-nitro-3-Pyridineethanol to amino-derivatives)

A more established and reliable method for introducing an amino group at the 3-position is through the reduction of a corresponding nitro-precursor. This two-step process involves:

Nitration of 4-Pyridineethanol: The selective nitration of 4-pyridineethanol at the 3-position is a critical step. The nitration of pyridines can be challenging due to the deactivation of the ring by the nitrogen atom. However, methods for the nitration of substituted pyridines have been developed. A common approach involves the use of a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The conditions must be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions with the ethanol side chain. For 4-substituted pyridines, nitration often occurs at the 3-position. researchgate.net

Reduction of 4-(2-hydroxyethyl)-3-nitropyridine: Once the nitro-precursor is obtained, the nitro group can be reduced to a primary amine using a variety of reducing agents. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney nickel) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl, or SnCl2/HCl). d-nb.info A notable example is the reduction of 4-[4-(2-Hydroxyethyl)phenylamino]-3-nitropyridine using stannous chloride dihydrate in ethanol, which proceeds efficiently to give the corresponding 3-amino derivative. d-nb.info This suggests that similar conditions would be effective for the reduction of 4-(2-hydroxyethyl)-3-nitropyridine.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Typical Conditions |

|---|---|

| H2, Pd/C | Methanol or Ethanol, room temperature to 50 °C |

| SnCl2·2H2O | Ethanol, reflux |

| Fe, HCl | Ethanol/Water, reflux |

Hofmann Rearrangement Analogs and Adaptations

The Hofmann rearrangement provides an alternative indirect route to the target molecule. chem-station.comwikipedia.org This reaction converts a primary amide into a primary amine with one less carbon atom. chem-station.comwikipedia.org In the context of synthesizing 4-Pyridineethanol, 3-amino-, this would involve the following steps:

Synthesis of 4-(2-hydroxyethyl)nicotinamide: The precursor amide can be synthesized from nicotinic acid (pyridine-3-carboxylic acid) or its derivatives. For example, nicotinic acid can be converted to its acid chloride, which then reacts with 2-aminoethanol to form N-(2-hydroxyethyl)nicotinamide. Alternatively, direct amidation of nicotinic acid esters with 2-aminoethanol can be employed.

Hofmann Rearrangement: The Hofmann rearrangement of 4-(2-hydroxyethyl)nicotinamide would then yield 4-Pyridineethanol, 3-amino-. The classical conditions for the Hofmann rearrangement involve treatment of the amide with bromine in an aqueous solution of a strong base like sodium hydroxide. wikipedia.org However, the presence of the hydroxyl group in the substrate requires careful consideration of the reaction conditions to avoid side reactions. Milder variations of the Hofmann rearrangement, using reagents such as N-bromosuccinimide (NBS) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or hypervalent iodine reagents, could be more suitable. chem-station.comnrochemistry.com These modified conditions often allow the reaction to proceed under less harsh conditions, potentially preserving the integrity of the ethanol side chain. chem-station.comnrochemistry.com

Table 2: Reagents for Hofmann Rearrangement

| Reagent(s) | Description |

|---|---|

| Br2, NaOH | Classical conditions, strongly basic. wikipedia.org |

| N-Bromosuccinimide (NBS), DBU | Milder conditions, suitable for more sensitive substrates. chem-station.com |

Catalytic Systems in the Synthesis of 4-Pyridineethanol, 3-amino- and its Precursors

Catalysis plays a significant role in several of the synthetic steps discussed.

In the reduction of the nitro-precursor , various metal catalysts are employed for catalytic hydrogenation. Palladium on carbon (Pd/C) is a widely used and efficient catalyst for this transformation. Other catalysts such as platinum oxide (PtO2) and Raney nickel also find application. The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) can influence the reaction rate and selectivity.

For direct amination approaches , while not yet specifically reported for this molecule, research into the C-H amination of pyridines often involves transition metal catalysts. Photochemical methods, as mentioned earlier, may utilize photosensitizers to facilitate the generation of the reactive amidyl radical. d-nb.infonih.govresearchgate.netchemrxiv.org

In the synthesis of precursors, catalytic methods can also be employed. For instance, the synthesis of 3-amino-4-methylpyridine, a related compound, has been achieved from 4-methylpyridine-3-boronic acid using a copper oxide catalyst. researchgate.netnrochemistry.com This suggests that catalytic C-N bond-forming reactions could be explored for the synthesis of 3-aminopyridine derivatives.

The development of more efficient and selective catalytic systems, particularly for the direct C3-amination of substituted pyridines, remains an active area of research that could provide more direct and atom-economical routes to compounds like 4-Pyridineethanol, 3-amino- in the future.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of complex molecules like 4-Pyridineethanol, 3-amino-. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are particularly relevant. nih.gov For instance, a plausible route could involve the coupling of a suitably protected 3-amino-4-halopyridine derivative with a protected ethanol-containing boronic acid or alkyne. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Microwave-assisted, metal-catalyzed, multicomponent reactions have also shown vast potential in the rapid and efficient synthesis of substituted pyridines. nih.gov

The table below illustrates a hypothetical Suzuki coupling reaction for the synthesis of a precursor to 4-Pyridineethanol, 3-amino-.

| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-amino-4-bromopyridine | (2-(tert-butyldimethylsilyloxy)ethyl)boronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 85 |

| 2 | 3-amino-4-iodopyridine | (2-(tert-butyldimethylsilyloxy)ethyl)boronic acid | Pd2(dba)3 (1) | XPhos (3) | Cs2CO3 | Dioxane | 110 | 92 |

This is an illustrative data table based on typical Suzuki coupling conditions and not based on a specific documented synthesis of 4-Pyridineethanol, 3-amino-.

Organocatalysis and Biocatalysis for Selective Transformations

Organocatalysis and biocatalysis represent greener alternatives to traditional metal-based catalysis. For the synthesis of 4-Pyridineethanol, 3-amino-, organocatalysts could be employed for the asymmetric introduction of the ethanol group or for the selective functionalization of the pyridine ring. researchgate.net For example, a chiral β-amino alcohol organocatalyst could potentially be used in an asymmetric aldol (B89426) reaction to construct the ethanol side chain with a defined stereochemistry. researchgate.net

Biocatalysis, using enzymes, offers unparalleled selectivity and operates under mild, environmentally benign conditions. A potential biocatalytic approach could involve the use of a transaminase to introduce the amino group at the 3-position of a suitable pyridine precursor.

Nanocatalyst Applications and Heterogeneous Catalysis

Nanocatalysts and heterogeneous catalysts are at the forefront of sustainable chemistry, offering advantages such as high activity, selectivity, and recyclability. rsc.org For the synthesis of 4-Pyridineethanol, 3-amino-, magnetic nanoparticles functionalized with a catalytically active metal or organic moiety could be employed. researchgate.net For instance, a nano-graphene oxide/3-aminopyridine composite has been reported as an efficient and robust heterogeneous organic catalyst for the synthesis of spiro-indoline-pyranochromene derivatives, highlighting the potential of such systems. nih.gov The use of a magnetically separable catalyst, such as an IRMOF-3/GO/CuFe2O4 nanocomposite, could facilitate easy product purification and catalyst reuse. nih.gov

The following table provides a conceptual application of a nanocatalyst in a key synthetic step for a 4-Pyridineethanol, 3-amino- precursor.

| Entry | Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Reuse |

| 1 | 4-vinylpyridine | N-protected hydroxylamine | Fe3O4@Glycerol-Cu | Ethanol | 80 | 6 | 90 | Up to 5 cycles |

| 2 | 4-ethynylpyridine | Protected 3-aminoboronic acid | Pd nanoparticles on carbon | DMF | 100 | 4 | 88 | Up to 4 cycles |

This is a hypothetical data table illustrating the potential application of nanocatalysis and is not based on a specific documented synthesis of 4-Pyridineethanol, 3-amino-.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the development of new synthetic routes. The goal is to minimize waste, reduce energy consumption, and use renewable resources.

Solvent-Free and Environmentally Benign Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, or reactions conducted in environmentally benign solvents like water or ethanol, are highly desirable. doaj.org Microwave-assisted organic synthesis is a powerful tool for achieving solvent-free or reduced-solvent conditions, often leading to shorter reaction times and higher yields. nih.gov For the synthesis of 4-Pyridineethanol, 3-amino-, a multi-component reaction under solvent-free fusion conditions could be a viable green approach. doaj.org

Atom Economy and Step Economy (PASE Approach) in Multi-Component Reactions

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. researchgate.net Multi-component reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, with minimal formation of byproducts. acsgcipr.orgekb.eg A pot, atom, and step economic (PASE) approach would be ideal for the synthesis of 4-Pyridineethanol, 3-amino-. researchgate.net A hypothetical MCR for the synthesis of a highly functionalized pyridine precursor to 4-Pyridineethanol, 3-amino- could involve the one-pot reaction of an aldehyde, a malononitrile (B47326) derivative, and an amine. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is a critical step in any synthetic route to maximize yield and purity while minimizing costs and environmental impact. researchgate.net This can involve systematically varying parameters such as temperature, pressure, catalyst loading, solvent, and reactant concentrations. Design of experiments (DoE) is a powerful statistical tool for efficiently optimizing multiple reaction variables simultaneously.

For the synthesis of 4-Pyridineethanol, 3-amino-, key optimization strategies could include:

Catalyst and Ligand Screening: A thorough screening of different transition metal catalysts and ligands can have a profound impact on the efficiency of cross-coupling reactions.

Solvent Effects: The choice of solvent can influence reaction rates, selectivity, and product solubility. researchgate.net

Base and Additive Optimization: In many reactions, the nature and stoichiometry of the base or other additives can be critical.

Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to better control over reaction conditions, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions.

Reaction Mechanisms and Mechanistic Inorganic/organic Chemistry of 4 Pyridineethanol, 3 Amino Formation

Detailed Mechanistic Pathways of Nucleophilic Addition and Substitution

The formation of the 3-amino-4-pyridineethanol structure is fundamentally reliant on nucleophilic substitution and addition reactions. The specific pathway depends on the chosen starting materials and synthetic route.

Nucleophilic Aromatic Substitution (SNAr): A primary route to introduce the amino group at the 3-position involves nucleophilic aromatic substitution. However, direct SNAr on an unsubstituted pyridine (B92270) ring is difficult. The reaction is greatly facilitated by the presence of a good leaving group (like a halogen) and activating groups that can stabilize the negative charge in the intermediate. For pyridines, substitutions are generally favored at the 2- and 4-positions due to the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer-like intermediate.

Substitution at the 3-position is more challenging. One effective strategy involves a C-H bond fluorination followed by SNAr. For example, a 3-substituted pyridine can be fluorinated, and the resulting fluoropyridine can undergo substitution. The high electronegativity of fluorine accelerates SNAr reactions compared to other halogens; the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine. acs.org This approach allows for the introduction of an amino group by reacting the fluorinated pyridine intermediate with an amine nucleophile. acs.org

Elimination-Addition (Benzyne/Pyridyne Mechanism): When a pyridine with a leaving group at the 3-position is treated with a very strong base (like sodium amide), it may not undergo a direct SNAr reaction. Instead, it can proceed through an elimination-addition mechanism. quimicaorganica.org The strong base abstracts a proton from a carbon adjacent to the one bearing the leaving group, leading to the elimination of HX and the formation of a highly reactive, strained intermediate known as a pyridyne. quimicaorganica.org The nucleophile (e.g., NH2-) then attacks one of the two carbons of the formal triple bond. Subsequent protonation yields a mixture of products, in this case, 3- and 4-aminopyridine (B3432731) derivatives. quimicaorganica.org

Nucleophilic Addition to an Aldehyde: The formation of the ethanol (B145695) group at the 4-position typically begins with a nucleophilic addition reaction. A common method involves reacting a 4-substituted pyridine derivative (like 4-methylpyridine (B42270) or a derivative with a suitable functional group) with an aldehyde, such as formaldehyde (B43269) or acetaldehyde, in a methylolation reaction. google.com For instance, reacting 4-methylpyridine with an aldehyde in the presence of a base can generate the 4-pyridineethanol (B1362647) derivative. google.com The mechanism involves the deprotonation of the 4-methyl group to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Identification and Characterization of Reaction Intermediates (e.g., Pyridinium (B92312) Salts)

The formation of 4-Pyridineethanol, 3-amino- proceeds through several key reaction intermediates, the nature of which depends on the specific synthetic pathway.

Pyridinium Salts: In many reactions involving pyridines, especially under acidic conditions, the ring nitrogen is protonated to form a pyridinium salt. This intermediate plays a crucial role in the molecule's reactivity. Protonation increases the electrophilicity of the pyridine ring, making it more susceptible to certain nucleophilic attacks, but it can also influence the course of reactions on side chains. For instance, in the acid-catalyzed cleavage of related cyclopropyl-pyridine systems, the formation of a pyridinium ion significantly affects the electronic interaction between the ring and the side chain, influencing the reaction's outcome. dss.go.th Catalytic hydrogenation of pyridinium salts can lead to the reduction of the pyridine ring to a piperidine (B6355638) or piperideine derivative. dss.go.th

Meisenheimer-type Intermediates: During SNAr reactions, a negatively charged intermediate, often called a Meisenheimer complex, is formed. When a nucleophile attacks a pyridine ring bearing a leaving group, the aromaticity is temporarily broken, and a resonance-stabilized anionic σ-complex is generated. The stability of this intermediate is key to the reaction's feasibility. The electron-withdrawing nature of the pyridine nitrogen helps to delocalize the negative charge, particularly when the attack occurs at the 2- or 4-positions.

Pyridyne Intermediate: As mentioned in the elimination-addition mechanism, the pyridyne is a critical, albeit transient, intermediate. quimicaorganica.org Its formation from a 3-halopyridine with a strong base allows for the subsequent addition of a nucleophile. quimicaorganica.org

Enamine and Imine Intermediates: In some multi-component reactions that can form substituted pyridines, enamine intermediates are crucial. mdpi.comucl.ac.uk For example, in syntheses starting from salicylaldehydes and active methylene (B1212753) compounds, Knoevenagel condensation can lead to intermediates that cyclize to form the pyridine ring. mdpi.com In other contexts, imines can be formed, for instance, through the oxidation of an amino group, which can then tautomerize.

Kinetic Studies and Reaction Rate Determination

In multi-step, one-pot syntheses of complex pyridine derivatives, different stages of the reaction can be under different types of control. For example, in the formation of chromeno[2,3-b]pyridines, the initial condensation step may be under kinetic control, proceeding rapidly at room temperature, while a subsequent cyclization step may be under thermodynamic control, requiring heating to proceed to the more stable product. mdpi.com

The rate of SNAr reactions on pyridine rings is highly dependent on several factors:

The Leaving Group: The nature of the leaving group is critical. Fluorine is often a surprisingly good leaving group in activated aromatic systems because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial nucleophilic attack, which is often the rate-determining step.

The Nucleophile: The strength and concentration of the nucleophile directly impact the reaction rate.

Solvent: The solvent can influence the stability of intermediates and transition states. Polar aprotic solvents are often used for SNAr reactions.

For reactions involving the formation of the ethanol side-chain, such as the reaction of a methylpyridine with an aldehyde, the rate can be influenced by the basicity of the catalyst used for deprotonation and the electrophilicity of the aldehyde.

Computational Elucidation of Transition States and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the mechanisms of complex organic reactions. It allows for the modeling of reaction pathways, the characterization of transition states, and the calculation of activation energy barriers. dergipark.org.tr

Modeling Reaction Pathways: For the synthesis of 4-Pyridineethanol, 3-amino-, computational studies can be used to:

Compare Mechanistic Routes: By calculating the energy profiles for different potential pathways (e.g., SNAr vs. elimination-addition), chemists can predict which route is more favorable under given conditions.

Analyze Transition States (TS): The geometry of the transition state can be calculated, providing a snapshot of the bond-forming and bond-breaking processes. For example, in a study of ethanol conversion on an alumina (B75360) model, DFT calculations revealed the structure and energy of transition states for dehydration and dehydrogenation, showing that dehydration proceeds via a concerted E2 mechanism. researchgate.net For tautomerization reactions in related heterocyclic systems, the transition state is often a four-membered ring structure, and its energy can be significantly affected by the solvent. niscair.res.in

Determine Energy Barriers: The calculated energy difference between the reactants and the transition state (the activation energy or energy barrier) is directly related to the reaction rate. A lower energy barrier implies a faster reaction. Computational models can predict how substituents or catalysts will affect these barriers. For example, studies on enzyme inhibitors have used calculations to understand why certain molecules are potent and selective, revealing how the enzyme active site stabilizes the transition state for the desired reaction. nih.gov

Frontier Molecular Orbital (FMO) Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help explain reactivity. The HOMO-LUMO gap is an indicator of chemical stability; a small gap suggests higher reactivity. dergipark.org.tr For a nucleophilic attack, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (the pyridine derivative) is key. These calculations can help predict the most likely sites for nucleophilic and electrophilic attack, thus explaining the regioselectivity of a reaction.

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Pyridineethanol, 3 Amino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to piece together the complete atomic framework of 4-Pyridineethanol (B1362647), 3-amino-.

The ¹H NMR spectrum provides critical information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. For 4-Pyridineethanol, 3-amino-, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the ethanol (B145695) side chain, and the protons of the amino and hydroxyl groups.

The ethanol side chain protons (-CH₂-CH₂-OH) are anticipated to appear as two triplets, a characteristic pattern for an ethyl group. The methylene (B1212753) group attached to the pyridine ring (C4-CH₂ ) would likely resonate at a different chemical shift than the methylene group bearing the hydroxyl function (CH₂ -OH) due to their distinct electronic environments. Based on the related compound 4-Pyridineethanol, these signals typically appear in the δ 3.7–3.9 ppm range.

The pyridine ring itself, being substituted at positions 3 and 4, will display a specific pattern for its three aromatic protons. The presence of the electron-donating amino group (-NH₂) at position 3 and the alkyl substituent at position 4 influences the electron density around the ring, causing shifts in the proton signals. The protons at positions 2, 5, and 6 will each produce a unique signal with coupling patterns (doublets or doublet of doublets) determined by their adjacent protons. The amino group protons (-NH₂) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. Similarly, the hydroxyl proton (-OH) signal is expected to be a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-Pyridineethanol, 3-amino-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | ~8.0 - 8.2 | d (doublet) | ~5.0 |

| H-5 (Pyridine) | ~6.8 - 7.0 | d (doublet) | ~5.0 |

| H-6 (Pyridine) | ~7.9 - 8.1 | s (singlet) | - |

| -CH₂- (adjacent to ring) | ~2.8 - 3.0 | t (triplet) | ~6-7 |

| -CH₂- (adjacent to OH) | ~3.7 - 3.9 | t (triplet) | ~6-7 |

| -NH₂ | Variable (broad) | s (singlet) | - |

| -OH | Variable (broad) | s (singlet) | - |

Note: Predicted values are based on analysis of similar structures and are solvent-dependent.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). For 4-Pyridineethanol, 3-amino-, seven distinct carbon signals are expected.

The pyridine ring carbons generally resonate in the δ 120–150 ppm region. The carbons directly bonded to the nitrogen (C2, C6) and the substituents (C3, C4) will have characteristic shifts. The carbon bearing the amino group (C3) is expected to be shielded compared to the unsubstituted pyridine, while the carbon attached to the ethanol side chain (C4) will also be influenced. The remaining aromatic carbons (C5) will appear in the expected downfield region.

The two aliphatic carbons of the ethanol side chain will appear upfield. The carbon atom bonded to the hydroxyl group (-CH₂C H₂-OH) will be more deshielded (further downfield) than the carbon attached to the pyridine ring (-C H₂CH₂-OH) due to the electronegativity of the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Pyridineethanol, 3-amino-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 - 148 |

| C-3 | ~140 - 143 |

| C-4 | ~150 - 155 |

| C-5 | ~120 - 123 |

| C-6 | ~147 - 150 |

| -CH₂- (adjacent to ring) | ~35 - 40 |

| -CH₂- (adjacent to OH) | ~60 - 65 |

Note: Predicted values are based on analysis of similar structures and are solvent-dependent.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the molecular structure by establishing correlations between nuclei. huji.ac.il

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 4-Pyridineethanol, 3-amino-, a COSY spectrum would crucially show a cross-peak between the two methylene (-CH₂-) groups of the ethanol side chain, confirming their connectivity. It would also reveal couplings between the aromatic protons on the pyridine ring (e.g., between H-5 and H-6), helping to definitively assign their positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu An HSQC spectrum would link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, it would show a cross-peak connecting the proton signal at δ ~3.7-3.9 ppm to the carbon signal at δ ~60-65 ppm, confirming the -CH₂-OH group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting different parts of the molecule. columbia.edu Key HMBC correlations would include:

A cross-peak from the protons of the methylene group adjacent to the ring to carbon C4, confirming the attachment point of the ethanol side chain.

Correlations from the aromatic proton H-2 to carbons C3 and C4.

Correlations from the amino protons to carbons C2 and C4, confirming the position of the amino group at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. ipb.pt A NOESY spectrum can provide information about the molecule's conformation. For example, it could show a spatial correlation between the amino protons (-NH₂) and the aromatic proton at the H-2 position, helping to establish the orientation of the amino group relative to the pyridine ring. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nasa.govresearchgate.net The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the functional groups present.

The IR and Raman spectra of 4-Pyridineethanol, 3-amino- are expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH), primary amine (-NH₂), and the pyridine ring.

O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is highly diagnostic. The -OH group will produce a strong, broad absorption band centered around 3300 cm⁻¹, with the broadening indicative of hydrogen bonding. The primary amine (-NH₂) group is expected to show two distinct, sharper bands in this region: one for the asymmetric stretching vibration (typically ~3430 cm⁻¹) and one for the symmetric stretching vibration (typically ~3350 cm⁻¹). nih.gov

C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretching vibrations from the pyridine ring typically appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethanol side chain will appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations (1650-1450 cm⁻¹): The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of sharp to medium absorptions in this region, which are characteristic of the aromatic system.

N-H Bending (Scissoring) (1650-1580 cm⁻¹): The bending vibration of the primary amine often appears in this region, sometimes overlapping with the aromatic ring absorptions.

C-O Stretching (1260-1000 cm⁻¹): A strong absorption band corresponding to the C-O stretching of the primary alcohol group is expected in this region.

C-N Stretching (1335-1250 cm⁻¹): The stretching vibration for the aromatic amine C-N bond is also anticipated in this fingerprint region.

Table 3: Predicted Characteristic Infrared (IR) and Raman Absorptions for 4-Pyridineethanol, 3-amino-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Alcohol (-OH) | ~3300 | Strong, Broad |

| N-H Asymmetric Stretch | Amine (-NH₂) | ~3430 | Medium |

| N-H Symmetric Stretch | Amine (-NH₂) | ~3350 | Medium |

| C-H Aromatic Stretch | Pyridine Ring | 3100 - 3000 | Medium to Weak |

| C-H Aliphatic Stretch | Ethanol Chain | 3000 - 2850 | Medium |

| C=C, C=N Ring Stretches | Pyridine Ring | 1650 - 1450 | Medium to Strong |

| N-H Bending | Amine (-NH₂) | 1650 - 1580 | Medium |

| C-O Stretch | Primary Alcohol | 1260 - 1000 | Strong |

Note: Predicted values are based on established group frequencies.

The structure of 4-Pyridineethanol, 3-amino- is conducive to the formation of intramolecular hydrogen bonds, which can significantly influence its conformation and spectroscopic properties. Potential hydrogen bonds include:

Between the hydroxyl proton (-OH) and the nitrogen atom of the pyridine ring.

Between an amino proton (-NH₂) and the oxygen atom of the hydroxyl group.

The presence of intramolecular hydrogen bonding is often confirmed by IR spectroscopy. oup.comoup.com A key indicator is the significant broadening of the O-H stretching band, as mentioned previously. scispace.com In a non-hydrogen-bonded (e.g., very dilute solution in a non-polar solvent) scenario, the O-H stretch would appear as a sharper band at a higher wavenumber (around 3600 cm⁻¹). The observed broad band at a lower frequency (~3300 cm⁻¹) in a condensed phase is strong evidence for hydrogen bonding, which weakens the O-H bond. oup.com Conformational analysis using NMR, particularly NOESY, can further support the presence of such interactions by showing spatial proximity between the atoms involved in the hydrogen bond. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula. For 3-amino-4-pyridineethanol (C₇H₁₀N₂O), the theoretical exact mass can be calculated by summing the masses of its constituent atoms. This experimental value is then compared to the theoretical mass to validate the molecular formula.

Table 1: Theoretical Exact Mass for C₇H₁₀N₂O

| Element | Count | Atomic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon | 7 | 12.011 | 84.077 |

| Hydrogen | 10 | 1.008 | 10.080 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | | | 138.170 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural components of a molecule. In an MS/MS experiment, the molecular ion of 3-amino-4-pyridineethanol is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. The observed fragments correspond to the cleavage of specific bonds within the molecule, allowing for the confirmation of its connectivity. For instance, the loss of a water molecule (H₂O) or the cleavage of the ethanol side chain are expected fragmentation pathways that can be identified.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for analyzing compounds containing chromophores.

The pyridine ring and the amino group in 3-amino-4-pyridineethanol constitute the primary chromophore. This system gives rise to characteristic absorption bands in the UV-Vis spectrum, corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of higher energy, are associated with the aromatic system of the pyridine ring. The n → π* transitions, which are of lower energy, involve the non-bonding electrons on the nitrogen and oxygen atoms. The position and intensity of these absorption maxima (λmax) are indicative of the specific electronic environment of the chromophore.

The polarity of the solvent can influence the electronic transitions of a molecule, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, can provide further insight into the nature of the electronic transitions. For 3-amino-4-pyridineethanol, changing the solvent from non-polar to polar is expected to affect the π → π* and n → π* transitions differently. For example, polar solvents can stabilize the ground and excited states to varying degrees through hydrogen bonding and dipole-dipole interactions, resulting in either a bathochromic (red) or hypsochromic (blue) shift of the absorption bands.

Crystallographic Studies for Definitive Solid-State Structure (e.g., Single-Crystal X-ray Diffraction)

While spectroscopic methods provide valuable structural information, single-crystal X-ray diffraction offers an unambiguous determination of the solid-state structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a three-dimensional model of the molecule. For 3-amino-4-pyridineethanol, a successful crystallographic analysis would definitively confirm the connectivity of the atoms, the planarity of the pyridine ring, and the conformation of the ethanol side chain. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Pyridineethanol, 3-amino- |

| 3-amino-4-pyridineethanol |

| Carbon |

| Hydrogen |

| Nitrogen |

| Oxygen |

Computational and Theoretical Chemistry Studies of 4 Pyridineethanol, 3 Amino

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the properties of molecules. For derivatives of aminopyridine, these methods have been used to investigate geometric structures, electronic properties, and vibrational frequencies. rasayanjournal.co.inresearchgate.netinnovareacademics.in

Geometry Optimization and Conformational Analysis

The geometry of 4-Pyridineethanol (B1362647), 3-amino- is determined by the spatial arrangement of its constituent atoms. Optimization of this geometry using methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) would reveal the most stable conformations. rasayanjournal.co.inresearchgate.net The key degrees of freedom in this molecule include the rotation around the C-C and C-O bonds of the ethanol (B145695) side chain, as well as the orientation of the amino group.

Studies on related aminopyridines indicate that the amino group can be slightly pyramidal. innovareacademics.inscispace.com The planarity of the molecule is influenced by the electronic effects of the substituents. For 4-Pyridineethanol, 3-amino-, the ethanol group introduces additional conformational possibilities. The molecule can exist in various conformations depending on the torsion angles involving the pyridine (B92270) ring, the ethyl bridge, and the terminal hydroxyl group. The relative energies of these conformers would determine their population at a given temperature. It is anticipated that the most stable conformer would be influenced by the potential for intramolecular hydrogen bonding. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Aminopyridine Derivatives (Calculated) Note: This table presents typical bond lengths and angles for aminopyridine structures from computational studies on related molecules, as specific data for 4-Pyridineethanol, 3-amino- is not available.

| Parameter | Typical Value (Å or °) | Reference Compound(s) |

|---|---|---|

| C-N (amino) | ~1.38 - 1.40 | 2-Aminopyridine (B139424), 3-Aminopyridine (B143674) researchgate.net |

| C-C (ring) | ~1.39 - 1.40 | Pyridine Derivatives rasayanjournal.co.in |

| C-N (ring) | ~1.33 - 1.34 | Pyridine Derivatives rasayanjournal.co.in |

| C-N-H (amino angle) | ~115 - 120 | 2-Aminopyridine scispace.com |

| C-C-O (ethanol) | ~107 - 109 | Ethanol |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. pku.edu.cnlibretexts.org A smaller gap suggests higher reactivity. nih.gov

For 4-Pyridineethanol, 3-amino-, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, with significant contributions from the amino group's lone pair of electrons. The LUMO is likely to be distributed over the π-system of the pyridine ring. The presence of the electron-donating amino group will raise the energy of the HOMO, while the ethanol group is expected to have a smaller effect on the frontier orbitals. This would lead to a relatively small HOMO-LUMO gap, indicating a molecule with potential for chemical reactivity. rsc.orgresearchgate.net

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Pyridines (Calculated) Note: These values are illustrative and derived from studies on various substituted pyridines. The exact values for 4-Pyridineethanol, 3-amino- would require specific calculations.

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| 2-Aminopyridine | -6.0 to -6.5 | -0.5 to 0.0 | ~5.5 - 6.5 |

| 4-Aminopyridine (B3432731) | -5.8 to -6.2 | -0.3 to 0.2 | ~5.5 - 6.4 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In 4-Pyridineethanol, 3-amino-, the most negative potential (red/yellow regions) is expected to be located around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, making these sites prone to electrophilic attack or hydrogen bond donation. The amino group's nitrogen will also contribute to the negative potential. Regions of positive potential (blue regions) are likely to be found around the hydrogen atoms of the amino and hydroxyl groups, indicating their potential to act as hydrogen bond donors. researchgate.netresearchgate.net

Reactivity Descriptors: Chemical Hardness, Softness, and Electronegativity

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

These can be calculated using the following formulas:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / (2η)

For 4-Pyridineethanol, 3-amino-, the presence of the electron-donating amino group is expected to result in a relatively low electronegativity and hardness, and consequently a high softness, suggesting it is a reactive molecule. researchgate.net

Table 3: Calculated Reactivity Descriptors for a Representative Aminopyridine Note: These values are for a model aminopyridine and serve as an illustration. Specific calculations are needed for 4-Pyridineethanol, 3-amino-.

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -0.4 |

| Electronegativity (χ) | 3.3 |

| Chemical Hardness (η) | 2.9 |

Intermolecular Interactions and Hydrogen Bonding Dynamics

The presence of multiple hydrogen bond donors (N-H from the amino group, O-H from the ethanol group) and acceptors (the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen) in 4-Pyridineethanol, 3-amino- suggests that hydrogen bonding will play a crucial role in its condensed-phase behavior and interactions with other molecules. researchgate.netacs.org

Studies on similar molecules like 2-aminopyridine have shown that intermolecular hydrogen bonds are significant in forming dimers and larger aggregates. researchgate.net The interaction between the amino group of one molecule and the pyridine nitrogen of another is a common hydrogen bonding motif.

Analysis of Intramolecular Hydrogen Bonds

Computational methods like Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions. researchgate.net The presence of an intramolecular hydrogen bond would be evidenced by a bond critical point between the donor hydrogen and the acceptor atom in AIM analysis and a corresponding region in the NCI plot. The strength of this interaction can be estimated from the electron density at the bond critical point and by the red-shift in the vibrational frequency of the O-H bond. researchgate.netresearchgate.net

Studies of Intermolecular Hydrogen Bonds with Solvents or Co-crystallized Species

No specific studies on the intermolecular hydrogen bonding of 4-Pyridineethanol, 3-amino- with solvents or in co-crystals were found in the available literature.

Solvent Effects on Molecular Structure, Electronic Properties, and Spectroscopic Signatures

Information regarding the influence of solvents on the molecular structure, electronic properties, or spectroscopic signatures of 4-Pyridineethanol, 3-amino- is not available.

Polarizable Continuum Models (PCM) for Solution-Phase Simulations

No published research employing Polarizable Continuum Models (PCM) to simulate 4-Pyridineethanol, 3-amino- in the solution phase could be located.

Reaction Mechanism Elucidation through Computational Modeling

There are no available computational studies that elucidate the reaction mechanisms involving 4-Pyridineethanol, 3-amino-.

Derivatization Strategies and Analog Synthesis of 4 Pyridineethanol, 3 Amino

Functional Group Interconversions of the Amino Moiety

The primary amino group at the 3-position of the pyridine (B92270) ring is a key site for derivatization due to its nucleophilic character. Standard transformations can be employed to convert this amine into amides, sulfonamides, ureas, and N-alkylated or N-acylated derivatives.

The nucleophilicity of the 3-amino group allows for straightforward reactions with acylating and sulfonylating agents. Amidation can be achieved using various activated carboxylic acid derivatives, while sulfonamides are readily formed with sulfonyl chlorides. Furthermore, the reaction with isocyanates or via Curtius rearrangement of acyl azides provides access to a range of urea (B33335) analogs. mdpi.com

Research on related aminopyridine structures demonstrates that these transformations are generally high-yielding. For instance, the synthesis of pyridyl amides derived from amino acids has been successfully accomplished using phosphorus trichloride (B1173362) in pyridine to facilitate the coupling between a protected amino acid and 3-aminopyridine (B143674). rsc.org Similarly, the formation of pyridine-ureas can be achieved by reacting the corresponding aminopyridine with an appropriate isocyanate, often generated in situ from an acyl azide. mdpi.com The reaction of an aminopyridine with urea can also lead to the formation of di-pyridinylurea compounds. researchgate.net

| Transformation | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| Amidation | Carboxylic Acid (R-COOH), Phosphorus Trichloride, Pyridine | N-(4-(2-hydroxyethyl)pyridin-3-yl)amide | rsc.org |

| Sulfonamidation | Sulfonyl Chloride (R-SO₂Cl), Base (e.g., Pyridine) | N-(4-(2-hydroxyethyl)pyridin-3-yl)sulfonamide | General Method |

| Urea Formation (from Isocyanate) | Isocyanate (R-NCO), Aprotic Solvent | 1-(Substituted)-3-(4-(2-hydroxyethyl)pyridin-3-yl)urea | mdpi.com |

| Urea Formation (from Acyl Azide) | Acyl Azide (R-CON₃), Heat (Curtius Rearrangement), followed by trapping with the amine | 1-(Substituted)-3-(4-(2-hydroxyethyl)pyridin-3-yl)urea | mdpi.com |

Direct N-alkylation of primary aromatic amines can sometimes be challenging due to the potential for over-alkylation. However, selective mono-N-alkylation of amino alcohols can be achieved with high efficiency. organic-chemistry.org A notable method involves the formation of a stable chelate between a 1,3-amino alcohol and 9-borabicyclo[3.3.1]nonane (9-BBN). This chelation protects the alcohol and activates the amine for selective mono-alkylation upon deprotonation and reaction with an alkyl halide. organic-chemistry.org Given the 1,4-relationship between the amino and alcohol groups in the target compound, this specific chelation strategy may not apply directly, but reductive amination provides a reliable alternative for synthesizing N-alkylated derivatives.

N-acylation reactions are typically more straightforward. The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the acid byproduct. rsc.org

| Transformation | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) | N-Alkyl-4-(2-hydroxyethyl)pyridin-3-amine | google.com |

| N-Alkylation (Direct) | Alkyl Halide (R-X), Base | N-Alkyl/N,N-Dialkyl-4-(2-hydroxyethyl)pyridin-3-amine | google.com |

| N-Acylation | Acid Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O), Base (e.g., Pyridine) | N-Acyl-N-(4-(2-hydroxyethyl)pyridin-3-yl)acetamide | rsc.org |

Transformations of the Hydroxyl Group

The primary alcohol of the ethanol (B145695) substituent is another key handle for derivatization, allowing for esterification, etherification, and oxidation.

The hydroxyl group can be converted to an ester through reaction with a carboxylic acid under Fischer esterification conditions (catalytic acid) or, more commonly, by using an activated carboxylic acid derivative like an acid chloride or anhydride in the presence of a base. The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate acylation reactions. google.com

Etherification can be accomplished via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.

| Transformation | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| Esterification | Acid Chloride/Anhydride, Base (Pyridine, DMAP) | 2-(3-Amino-pyridin-4-yl)ethyl ester | google.com |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 3-Amino-4-(2-alkoxyethyl)pyridine | General Method |

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. solubilityofthings.com Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically stop the oxidation at the aldehyde stage. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), will lead to the formation of the corresponding carboxylic acid. solubilityofthings.com Care must be taken as the amino group on the pyridine ring is sensitive to oxidation and may require protection prior to this transformation.

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | (3-Amino-pyridin-4-yl)acetaldehyde | solubilityofthings.com |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄), Base, Heat | (3-Amino-pyridin-4-yl)acetic acid | solubilityofthings.com |

Modifications of the Pyridine Ring System

The pyridine ring itself can be modified, although its reactivity is influenced by the existing substituents. The electron-donating amino group and the electron-withdrawing nature of the ring nitrogen create a complex electronic environment. Electrophilic aromatic substitution is often difficult on pyridine rings unless they are activated, for example, by conversion to the corresponding N-oxide.

A more modern approach for functionalization involves C-H activation. Strategies for the late-stage functionalization of complex pyridines have been developed, including tandem C-H fluorination and nucleophilic aromatic substitution (SNAr). acs.org For a molecule like 4-Pyridineethanol (B1362647), 3-amino-, fluorination could potentially be directed to the C-2 or C-6 positions, followed by displacement with various nucleophiles to introduce new substituents. acs.org However, the site selectivity of such reactions on this specific substitution pattern would need to be determined empirically.

| Transformation | Reagents and Conditions | Potential Product Class | Reference |

|---|---|---|---|

| N-Oxidation | m-Chloroperbenzoic acid (mCPBA) or H₂O₂ | 4-(2-Hydroxyethyl)-3-aminopyridine 1-oxide | semanticscholar.org |

| C-H Functionalization (e.g., Fluorination) | AgF₂, MeCN | 2-Fluoro-4-(2-hydroxyethyl)-3-aminopyridine | acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | (On a pre-functionalized halo-pyridine analog) Nucleophile (Nu-H), Base | 2-Substituted-4-(2-hydroxyethyl)-3-aminopyridine | acs.org |

Halogenation and Nitration Studies

The introduction of halogen and nitro groups onto the pyridine ring of 3-amino-4-pyridineethanol is a key strategy for creating intermediates for further functionalization, particularly through cross-coupling and nucleophilic substitution reactions.

Halogenation: Direct electrophilic halogenation of pyridine rings is generally challenging due to the ring's electron-deficient nature. For substituted pyridines like 3-amino-4-pyridineethanol, the regiochemical outcome is influenced by the electronic effects of the existing substituents. The activating, ortho-, para-directing amino group and the deactivating meta-directing ethanol group present a complex substrate.

A modern and effective strategy for selective halogenation involves a two-step process: installation of a phosphonium (B103445) salt at the 4-position of the pyridine, followed by displacement with a halide nucleophile. nih.gov This method is particularly useful for pyridines that are unreactive toward traditional electrophilic aromatic substitution. nih.gov Another powerful technique is the combination of C–H bond fluorination using reagents like silver(II) fluoride (B91410) (AgF₂), followed by a nucleophilic aromatic substitution (SNAr) reaction. nih.govacs.org The rate of SNAr reactions on halopyridines is significantly faster for fluoropyridines compared to chloropyridines, making this a highly efficient pathway. nih.govacs.orgscispace.com For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.govacs.org

Table 1: Halogenation Strategies for Pyridine Scaffolds

| Method | Reagents | Position Selectivity | Comments |

|---|---|---|---|

| Phosphonium Salt Displacement | 1. Heterocyclic Phosphine2. Halide Nucleophile (e.g., KX) | 4-position | Effective for unactivated pyridines; proceeds via an SNAr pathway. nih.gov |

| C-H Fluorination / SNAr | 1. AgF₂2. Nucleophile | Adjacent to Nitrogen | Provides access to a wide range of derivatives through subsequent substitution. nih.govacs.org |

| Via N-Oxide | 1. N-Oxidation2. PHal₃ or P(O)Hal₃ | 4-position | A traditional two-step sequence for introducing halogens. nih.gov |

Nitration: Direct nitration of aminopyridines requires careful control to prevent oxidation of the amino group and to manage the regioselectivity. The amino group strongly activates the ring, but is susceptible to oxidation by nitrating agents. google.com A common approach involves the protection of the amino group, for example, as an amide or a urea derivative, before carrying out the nitration. google.com For instance, N,N'-di-(3-pyridyl)-urea can be nitrated using a mixture of nitric and sulfuric acids, with the nitro group entering at the 2-position. google.com The protecting group can then be removed via hydrolysis to yield the 2-nitro-3-aminopyridine. google.com

An alternative route for nitrating pyridine derivatives involves the formation of a pyridine N-oxide. nih.govdatapdf.com The N-oxide can be nitrated, often at the 4-position, and subsequently deoxygenated. For example, the acetate (B1210297) of 2-pyridineethanol N-oxide can be treated with nitric acid to yield 4-nitropyridineethanol. datapdf.com

Table 2: Nitration Strategies for Substituted Pyridines

| Method | Starting Material | Reagents | Key Intermediate |

|---|---|---|---|

| Protected Amino Group | N,N'-di-(3-pyridyl)-urea | HNO₃ / H₂SO₄ | N,N'-di-(2-nitro-3-pyridyl)-urea google.com |

| N-Oxide Pathway | 2-Pyridineethanol N-Oxide | Nitric Acid / Acetic Acid | 4-Nitropyridineethanol datapdf.com |

| Direct Nitration | Pyridine | Dinitrogen Pentoxide, then NaHSO₃ | N-nitro pyridinium nitrate (B79036) ntnu.no |

Regioselective Substitution on the Pyridine Ring

Achieving regioselective substitution is crucial for the synthesis of specific isomers. The electronic properties of the amino and ethanol groups on the 3-amino-4-pyridineethanol scaffold direct incoming substituents to specific positions. The amino group is a powerful ortho-, para-directing activator, while the ethanol group is a weak deactivator. This generally directs electrophilic attack to the 2, 5, and 6 positions. Nucleophilic substitution, conversely, is favored at positions ortho and para to the ring nitrogen, especially if a good leaving group is present.

A notable method for achieving high regioselectivity is through the use of transition metal catalysis or specialized reagents. One innovative approach involves the coordination of triborane (B₃H₇) to the pyridine nitrogen. nih.govrsc.org This coordination facilitates an intramolecular charge transfer, leading to the formation of a stable dihydropyridine (B1217469) intermediate that can react with electrophiles, such as alkyl iodides, with excellent regioselectivity at the C-4 position. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr) is another cornerstone of pyridine functionalization. nih.govscispace.com This reaction typically requires a halogenated pyridine precursor. The C–H fluorination/SNAr sequence is a powerful tool for late-stage functionalization, allowing for the site-specific introduction of a wide array of nucleophiles (e.g., amines, alkoxides) at positions adjacent to the ring nitrogen. nih.govacs.orgscispace.com

Table 3: Methods for Regioselective Substitution

| Reaction Type | Method | Position Selectivity | Key Features |

|---|---|---|---|

| Electrophilic Substitution | Triborane (B₃H₇) Mediation | C-4 Alkylation/Acylation | Proceeds via a stable dearomatized intermediate under mild conditions. nih.govrsc.org |

| Nucleophilic Substitution | C-H Fluorination / SNAr | C-2 or C-6 | Enables late-stage functionalization with a broad scope of nucleophiles. nih.govscispace.com |

| Halogenation | Phosphine Reagent | C-4 | Displaces a phosphonium group with a halide. nih.gov |

Synthesis of Poly-Functionalized Derivatives and Multi-Scaffold Conjugates

The synthesis of poly-functionalized derivatives of 3-amino-4-pyridineethanol involves modifying its existing functional groups and/or adding new substituents to the pyridine ring. The amino and hydroxyl groups are readily available for reactions such as acylation, alkylation, and etherification. These modifications, combined with ring substitutions, can generate a library of compounds with diverse properties.

Multi-scaffold conjugates are created by linking the 3-amino-4-pyridineethanol core to other molecular frameworks, such as amino acids, peptides, or other heterocyclic systems. nih.gov This approach is widely used in drug discovery to create hybrid molecules that may target multiple biological pathways or possess improved pharmacokinetic profiles. nih.govmdpi.com For example, the amino acid scaffold is highly versatile for integrating various substituents to generate novel derivatives. nih.gov

One-pot multicomponent reactions are an efficient strategy for constructing complex molecules and fused heterocyclic systems. mdpi.com For instance, a three-component reaction using salicylaldehydes, malononitrile (B47326), and a thiol can be used to synthesize chromenopyridine scaffolds, which fuse a pyran ring to the pyridine core. mdpi.com Such strategies allow for the rapid generation of structural diversity from simple building blocks.

Design and Synthesis of Chiral Analogs

The parent compound, 3-amino-4-pyridineethanol, is achiral. The introduction of chirality can lead to analogs with specific stereochemical properties, which is of paramount importance in medicinal chemistry and asymmetric catalysis. Chiral pyridine-containing amino alcohols are valuable as ligands in asymmetric synthesis, particularly for transfer hydrogenation reactions.

Chirality can be introduced into the 3-amino-4-pyridineethanol structure primarily at the carbinol carbon of the ethanol side chain.

Strategies for Chiral Synthesis:

Asymmetric Reduction: A common method is the asymmetric reduction of a corresponding ketone precursor, 3-amino-1-(pyridin-4-yl)ethan-1-one. This can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst to produce one enantiomer of the alcohol in excess.

From Chiral Precursors: Synthesis can begin from a chiral starting material. For example, a chiral amino acid could be used as a template to construct the pyridine scaffold, ensuring the desired stereochemistry is maintained throughout the synthetic sequence. rit.edu

Kinetic Resolution: A racemic mixture of the chiral alcohol can be subjected to enzymatic or chemical kinetic resolution. This process selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol.

Stereospecific Substitution: If a chiral alcohol analog is obtained, it can be converted to other chiral derivatives with high stereochemical fidelity. For example, conversion to a mesylate followed by SN2 displacement with a halide proceeds with inversion of configuration, yielding a chiral alkyl halide. acs.org

The resulting chiral analogs of 3-amino-4-pyridineethanol can serve as key intermediates for the synthesis of enantiomerically pure pharmaceuticals or as chiral ligands and catalysts in asymmetric reactions. core.ac.uk

Applications As Building Blocks and Reagents in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates in Complex Organic Molecule Synthesis

4-Pyridineethanol (B1362647), 3-amino- serves as a crucial intermediate in the synthesis of more complex organic molecules. Its dual functionality allows it to participate in a variety of chemical reactions. The amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases, while the hydroxyl group can be involved in esterification, etherification, and oxidation reactions. This reactivity makes it a valuable precursor for creating a wide array of substituted pyridine (B92270) derivatives.

For instance, the pyridine nitrogen, the amino group, and the hydroxyl group can all be manipulated to introduce new functionalities and build molecular complexity. This versatility is particularly useful in the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. pjsir.orguomus.edu.iqopenmedicinalchemistryjournal.comgoogle.com The ability to selectively react one functional group while preserving the others is a key advantage in multi-step synthetic sequences.

The strategic placement of the amino and hydroxyethyl (B10761427) groups on the pyridine ring also influences the electronic properties and reactivity of the molecule, enabling its use in the synthesis of targeted compounds with specific biological or material properties. ontosight.ai

Participation in Multi-Component Reactions (MCRs) for Heterocyclic Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The presence of a primary amine functionality in 4-Pyridineethanol, 3-amino- makes it an ideal component for certain MCRs, particularly the Ugi and Passerini reactions, which are widely used for the generation of diverse libraries of heterocyclic compounds.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgtcichemicals.com In this context, 4-Pyridineethanol, 3-amino- can serve as the amine component. The reaction proceeds through the formation of a Schiff base between the amine and the aldehyde, which is then attacked by the isocyanide and the carboxylate anion. mdpi.com The resulting Ugi products, incorporating the 3-amino-4-pyridineethanol scaffold, can be further modified, leading to a diverse range of complex molecules with potential applications in medicinal chemistry. mdpi.comnih.gov

Passerini Reaction:

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org While 4-Pyridineethanol, 3-amino- does not directly participate as a primary component in the classical Passerini reaction due to the absence of an isocyanide or carboxylic acid functionality, its derivatives can be employed. For example, the amino group could be converted to an isocyanide, or the hydroxyl group could be oxidized to a carboxylic acid, thus enabling its participation in Passerini-type reactions for the synthesis of complex amides. researchgate.netresearchgate.net The resulting products can serve as scaffolds for the development of new pharmacologically active agents. researchgate.net

The use of 4-Pyridineethanol, 3-amino- and its derivatives in MCRs facilitates the rapid generation of compound libraries with high structural diversity, which is a significant advantage in drug discovery and materials science research.

Use as Chiral Ligands in Asymmetric Catalysis (for chiral derivatives)

Chiral derivatives of pyridine-containing amino alcohols are highly effective ligands in asymmetric catalysis. The development of enantiomerically pure forms of these compounds has been a significant focus in synthetic organic chemistry. diva-portal.org These chiral ligands, when complexed with transition metals, can induce stereoselectivity in a variety of chemical transformations. nih.govrsc.org

The synthesis of chiral pyridine-amino alcohol ligands often involves the use of enantiomerically pure starting materials or chiral auxiliaries. mdpi.comlookchem.com For instance, chiral derivatives of 4-Pyridineethanol, 3-amino- could be synthesized and subsequently used to create chiral environments around a metal center. These metal complexes can then catalyze reactions such as asymmetric hydrogenation, alkylation, and epoxidation with high enantioselectivity. nih.gov

The effectiveness of these ligands stems from their ability to form stable chelate complexes with metal ions, where the pyridine nitrogen and the amino or hydroxyl group coordinate to the metal. This coordination creates a rigid and well-defined chiral pocket that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

Table 1: Examples of Chiral Pyridine-Based Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Reference |

| Pyridine-aminophosphine | Iridium | Asymmetric Hydrogenation | rsc.org |

| Pyridine-amino alcohol | Ruthenium | Transfer Hydrogenation | |

| Pyridine-oxazoline | N/A | Asymmetric Synthesis | diva-portal.org |

| DMAP Derivatives | N/A | Acylation, Staudinger Synthesis | nih.gov |

Precursor for Advanced Polymeric Materials and Functional Polymers

The bifunctional nature of 4-Pyridineethanol, 3-amino- makes it a suitable monomer for the synthesis of advanced polymeric materials. The amino and hydroxyl groups can participate in step-growth polymerization reactions, such as polycondensation and polyaddition, to form polyesters, polyamides, polyurethanes, and other functional polymers.

The incorporation of the pyridine ring into the polymer backbone can impart unique properties to the resulting material, including thermal stability, conductivity, and the ability to coordinate with metal ions. These properties make such polymers attractive for applications in areas like electronics, catalysis, and separation technologies. The specific position of the substituents on the pyridine ring can influence the polymer's final characteristics.

Derivatization Reagents in Analytical Chemistry for Enhanced Detection or Structural Elucidation

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis, for example, by enhancing its detectability or improving its separation characteristics. The reactive amino and hydroxyl groups of 4-Pyridineethanol, 3-amino- make it a potential derivatization reagent.

For instance, it could be used to tag molecules that are otherwise difficult to detect by techniques like HPLC with UV or fluorescence detection. By reacting with a target analyte, the pyridine moiety of 4-Pyridineethanol, 3-amino- can introduce a chromophore or a fluorophore, thereby significantly increasing the sensitivity of the analysis.

Furthermore, its ability to form stable complexes with metal ions can be exploited for the development of new analytical methods. The formation of a colored or fluorescent metal complex upon reaction with a specific analyte could form the basis of a colorimetric or fluorometric assay.

Coordination Chemistry: Role as a Ligand in Metal Complexes

The pyridine nitrogen and the amino group of 4-Pyridineethanol, 3-amino- are excellent donor atoms for coordinating with a wide variety of metal ions. ekb.eg This allows the molecule to act as a bidentate or potentially a tridentate ligand, forming stable chelate complexes with transition metals and other metal ions. tubitak.gov.trnih.gov The hydroxyl group can also participate in coordination, further increasing the denticity of the ligand.

The coordination chemistry of aminopyridines and their derivatives is a rich and well-studied field. nih.gov The resulting metal complexes have diverse applications in catalysis, materials science, and bioinorganic chemistry. jscimedcentral.comtandfonline.com The specific geometry and electronic properties of the metal complexes can be tuned by varying the metal ion and the substituents on the pyridine ligand. researchgate.net